molecular formula C16H18ClN5O7 B15287658 [3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate

[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B15287658
M. Wt: 427.8 g/mol
InChI Key: IMTFOTCIQPKKSP-UHFFFAOYSA-N
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Description

[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a ribose sugar, making it a nucleoside analog. Such compounds are often studied for their potential therapeutic applications, particularly in antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursorsThe final steps include acetylation to protect the hydroxyl groups and purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the purine base, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups on the purine base or the ribose sugar.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs .

Scientific Research Applications

[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in various industrial applications.

Mechanism of Action

The mechanism of action of [3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine: This compound shares a similar structure but differs in the acetylation pattern and specific functional groups.

    2-Chloro-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)adenine: Another nucleoside analog with similar antiviral properties.

Uniqueness

The uniqueness of [3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate lies in its specific acetylation pattern and the presence of both amino and chloro groups on the purine base. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C16H18ClN5O7

Molecular Weight

427.8 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)

InChI Key

IMTFOTCIQPKKSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C

Origin of Product

United States

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